Lipophilicity (XLogP3-AA): ~2.7-Fold Increase Over the Methyl Analog and ~33% Lower Than the Ethyl Analog
The (2R,3R)-2-(trifluoromethyl)piperidin-3-ol scaffold has a computed XLogP3-AA value of 0.8 . This represents an approximately 2.7-fold increase in lipophilicity relative to the non-fluorinated methyl analog (2R,3R)-2-methylpiperidin-3-ol (XLogP3-AA = 0.3), and is approximately 33% lower than the ethyl analog (2R,3R)-2-ethylpiperidin-3-ol (XLogP3-AA = 1.2) . Compared to the regioisomeric 3-(trifluoromethyl)piperidin-3-ol, which has a reported LogP of approximately 0.46 [1], the 2-CF₃ substitution yields roughly 1.7-fold higher lipophilicity, consistent with the reduced hydrogen-bonding capacity of the 2-CF₃/3-OH arrangement versus the geminal 3-CF₃/3-OH substitution pattern.
| Evidence Dimension | Lipophilicity (XLogP3-AA or LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | (2R,3R)-2-Methylpiperidin-3-ol: XLogP3-AA = 0.3; (2R,3R)-2-Ethylpiperidin-3-ol: XLogP3-AA = 1.2; 3-(Trifluoromethyl)piperidin-3-ol: LogP ≈ 0.46 |
| Quantified Difference | ~2.7× vs. methyl analog; ~0.67× vs. ethyl analog; ~1.7× vs. 3-CF₃ regioisomer |
| Conditions | Computed lipophilicity values; XLogP3-AA from Vulcanchem comparison table; LogP from Chem-space database |
Why This Matters
For CNS drug discovery programs, the moderate lipophilicity (XLogP3-AA = 0.8) of this scaffold occupies a favorable range that balances blood–brain barrier penetration with aqueous solubility, avoiding the excessive hydrophobicity that can drive off-target binding and metabolic clearance.
- [1] Chem-space.com. 3-(Trifluoromethyl)piperidin-3-ol – Product Page: LogP = 0.46. Accessed April 2026. View Source
